Braylin
CAS No.: 6054-10-0
Cat. No.: VC20761738
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6054-10-0 |
---|---|
Molecular Formula | C15H14O4 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one |
Standard InChI | InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 |
Standard InChI Key | UOFNVZWWIXXTMZ-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C |
Canonical SMILES | CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C |
Appearance | Oil |
Chemical Structure and Identity
Chemical Classification and Nomenclature
Braylin is taxonomically classified as a phenylpropanoid and polyketide, specifically belonging to the coumarins and derivatives family, under the subclass of pyranocoumarins, and further categorized as an angular pyranocoumarin . The compound is formally known by its IUPAC name 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one . It is also known by several synonyms including Brayelin and 2H-1-Benzopyran-6-acrylic acid, 5-hydroxy-8-methoxy-2,2-dimethyl-, delta-lactone . The distinctive structural elements of Braylin contribute to its unique chemical behavior and biological activities, making it a compound of significant interest in medicinal chemistry research.
Physical and Chemical Properties
Braylin possesses specific physicochemical characteristics that influence its behavior in biological systems and potential pharmaceutical applications. The compound has a molecular formula of C₁₅H₁₄O₄ with a molecular weight of approximately 258.27 g/mol and an exact mass of 258.089 g/mol . The physical appearance of Braylin is crystalline in nature, which affects its handling and formulation properties . Understanding these fundamental properties is essential for researchers attempting to develop novel formulations or delivery systems for this bioactive molecule in potential therapeutic applications.
Table 1: Physical and Chemical Properties of Braylin
Structural Characteristics and Identification
The molecular structure of Braylin is characterized by a coumarin core with specific functional group modifications that determine its biological activity. The SMILES notation for Braylin is CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C, providing a linear representation of its molecular structure . Its InChI key, UOFNVZWWIXXTMZ-UHFFFAOYSA-N, serves as a unique identifier in chemical databases . These structural identifiers are crucial for researchers working on structure-activity relationships or conducting computational studies related to Braylin and related compounds. The presence of methoxy and dimethyl groups on the pyranocoumarin scaffold contributes significantly to its lipophilicity and binding characteristics with target proteins.
Pharmacological Properties and Biological Activities
Immunomodulatory Activities
Beyond its anti-inflammatory effects, Braylin possesses notable immunomodulatory activities that make it a promising candidate for the treatment of immunoinflammatory conditions . Studies have shown that Braylin can modulate immune cell function and cytokine production, contributing to a balanced immune response. The compound affects various targets involved in immune regulation, including interleukin (IL) receptors, tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), nuclear factor-kappa B (NF-κB), and transforming growth factor-beta (TGF-β)/Smad signaling pathways . These multiple points of intervention in immune response pathways suggest that Braylin may offer a multifaceted approach to immunomodulation, potentially providing advantages over treatments that target single pathways or mechanisms.
Mechanisms of Action
The molecular mechanisms underlying Braylin's pharmacological effects involve several complementary pathways and targets. Primarily, Braylin functions as a potent phosphodiesterase-4 (PDE4) inhibitor, which contributes to its anti-inflammatory and immunomodulatory properties . PDE4 inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which subsequently modulates various inflammatory and immune responses. Additionally, research suggests that Braylin may exert its effects through glucocorticoid receptor activation, offering a steroid-like anti-inflammatory action without necessarily sharing all the adverse effects typically associated with glucocorticoid therapy . Braylin also inhibits the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression . This multi-target approach contributes to the compound's robust anti-inflammatory and immunomodulatory profile, making it a subject of interest for researchers developing novel treatments for inflammatory and immune-related disorders.
Pharmacokinetic and ADMET Properties
Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic profile of Braylin is essential for evaluating its potential as a therapeutic agent. According to predictive ADMET models, Braylin demonstrates favorable properties related to absorption and distribution within biological systems. The compound shows high probability (98.57%) for human intestinal absorption, moderate blood-brain barrier permeability (57.50%), and good potential for human oral bioavailability (71.43%) . These characteristics suggest that Braylin could be effective when administered orally, with sufficient absorption to reach systemic circulation and potentially cross the blood-brain barrier to a moderate extent. In terms of distribution, subcellular localization predictions indicate that Braylin may preferentially localize to mitochondria (65.93% probability) , which could be relevant for understanding its cellular effects and potential toxicity mechanisms.
Metabolism and Drug Interactions
Braylin's interactions with metabolic enzymes suggest potential drug interactions that must be considered in its development as a therapeutic agent. Predictive models indicate that Braylin may inhibit certain drug transporters and metabolic enzymes. The compound shows a high probability of inhibiting organic anion transporting polypeptides OATP1B1 (95.17%) and OATP1B3 (96.68%), which are important for the hepatic uptake of many drugs . Regarding cytochrome P450 enzymes, Braylin may inhibit CYP3A4 (60.15% probability) but is less likely to inhibit CYP2C9 (7.60% probability) . These potential interactions with drug-metabolizing enzymes and transporters suggest that careful consideration would be needed when co-administering Braylin with other medications, particularly those that are substrates of the affected enzymes and transporters.
Source and Isolation
Extraction and Purification Methods
The isolation of Braylin from natural sources typically involves various extraction and chromatographic techniques. While specific extraction protocols may vary, Braylin is generally extracted using organic solvents such as chloroform, dichloromethane, ethyl acetate, or acetone . The compound's solubility in these solvents facilitates its extraction from plant material and subsequent purification. Following extraction, purification typically involves chromatographic methods to obtain Braylin with high purity for research purposes. The development of efficient and scalable isolation methods is important for obtaining sufficient quantities of the compound for comprehensive pharmacological evaluation and potential therapeutic development.
Research Applications and Future Perspectives
Structure-Activity Relationship and Derivative Development
Understanding the structure-activity relationship (SAR) of Braylin is crucial for the rational design of derivatives with enhanced properties. The core coumarin structure with specific modifications contributes to Braylin's bioactivity, and systematic modifications could potentially yield compounds with improved efficacy, selectivity, or pharmacokinetic properties. Researchers could focus on modifying the methoxy group or the dimethyl substituents to explore how these changes affect binding to target proteins such as PDE4 and glucocorticoid receptors. Additionally, developing semi-synthetic derivatives of Braylin might offer a path to compounds with optimized drug-like properties while maintaining or enhancing the beneficial activities of the parent compound.
Challenges and Future Research Directions
Despite the promising properties of Braylin, several challenges and research gaps need to be addressed to fully realize its therapeutic potential. More comprehensive in vivo studies are needed to better understand its efficacy, toxicity, and pharmacokinetic properties in whole-organism contexts. Further research into the exact molecular mechanisms underlying Braylin's effects would provide valuable insights for drug development efforts. Additionally, developing efficient synthetic routes or improved extraction methods would be important for ensuring a sustainable supply of the compound or its derivatives for research and potential clinical applications. Future studies should also explore potential synergistic effects with other therapeutic agents, which might lead to novel combination approaches for treating inflammatory and immune disorders.
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